Cas no 944899-43-8 (tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate)

Tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its functionalized indazole scaffold. The bromomethyl group at the 3-position offers a reactive handle for further derivatization, enabling nucleophilic substitution or cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. The 5-chloro substituent introduces additional reactivity for further functionalization. This compound is commonly employed in pharmaceutical and agrochemical research for constructing complex heterocyclic systems. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a practical choice for synthetic applications requiring precise molecular modifications.
tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate structure
944899-43-8 structure
商品名:tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
CAS番号:944899-43-8
MF:C13H14N2O2ClBr
メガワット:345.61946
MDL:MFCD10696853
CID:1040473
PubChem ID:70700905

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
    • 1H-Indazole-1-carboxylic acid, 3-(broMoMethyl)-5-chloro-, 1,1-diMethylethyl ester
    • tert-butyl 3-(bromomethyl)-5-chloroindazole-1-carboxylate
    • AKOS016006432
    • DTXSID10743693
    • BS-18036
    • D82490
    • 1-BOC-3-(BROMOMETHYL)-5-CHLORO-1H-INDAZOLE
    • tert-Butyl3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
    • A859390
    • AB58352
    • 944899-43-8
    • DB-344331
    • MDL: MFCD10696853
    • インチ: InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-11-5-4-8(15)6-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3
    • InChIKey: CRTSOAUNUCOUFT-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)CBr

計算された属性

  • せいみつぶんしりょう: 343.99272g/mol
  • どういたいしつりょう: 343.99272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 348
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 44.1Ų

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T74280-250mg
tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
944899-43-8 95%
250mg
¥3282.0 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1533180-25mg
Tert-butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
944899-43-8 98%
25mg
¥1346.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1533180-100mg
Tert-butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
944899-43-8 98%
100mg
¥2775.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1533180-50mg
Tert-butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
944899-43-8 98%
50mg
¥2170.00 2024-04-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YW226-50mg
tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
944899-43-8 95+%
50mg
1811CNY 2021-05-07
Ambeed
A197494-250mg
tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
944899-43-8 95%
250mg
$473.0 2024-08-02
eNovation Chemicals LLC
Y1050728-25mg
tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
944899-43-8 95+%
25mg
$470 2025-02-20
eNovation Chemicals LLC
Y1050728-10mg
tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
944899-43-8 95+%
10mg
$280 2025-02-28
eNovation Chemicals LLC
D516298-250mg
1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-chloro-, 1,1-dimethylethyl ester
944899-43-8 95%
250mg
$324 2025-02-27
eNovation Chemicals LLC
D516298-1g
1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-chloro-, 1,1-dimethylethyl ester
944899-43-8 95%
1g
$810 2025-02-27

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate 関連文献

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylateに関する追加情報

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate (CAS No. 944899-43-8): An Overview of a Versatile Compound in Medicinal Chemistry

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate (CAS No. 944899-43-8) is a multifaceted compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. In this article, we will delve into the chemical structure, synthesis, and biological significance of tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate, as well as its role in recent research and drug development.

The chemical structure of tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate is characterized by a substituted indazole core with a tert-butyl ester group at the 1-position, a bromomethyl group at the 3-position, and a chlorine atom at the 5-position. The tert-butyl ester group provides stability and solubility, while the bromomethyl and chlorine substituents offer opportunities for further functionalization and bioactivity modulation. The presence of these functional groups makes tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate an attractive candidate for various medicinal chemistry applications.

The synthesis of tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate typically involves several steps, starting with the formation of the indazole core. One common approach is to react an appropriate aryl hydrazine with a substituted acetonitrile to form the indazole ring. Subsequent bromination and chlorination reactions introduce the bromomethyl and chlorine substituents, respectively. Finally, esterification with tert-butanol yields the desired compound. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate, making it more accessible for research and development purposes.

In terms of biological activity, tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate has shown promising results in various preclinical studies. For instance, it has been investigated for its anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, studies have demonstrated that this compound can modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT and MAPK pathways. These findings suggest that tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate has potential as a lead compound for developing novel anti-cancer therapies.

Beyond its direct biological effects, tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate serves as a valuable building block for synthesizing more complex molecules with enhanced bioactivity. The bromomethyl group can be readily functionalized through various chemical reactions, such as nucleophilic substitution or cross-coupling reactions, allowing researchers to introduce additional functional groups that can fine-tune the compound's pharmacological profile. This versatility makes it an attractive starting point for drug discovery programs targeting specific diseases or conditions.

In conclusion, tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate (CAS No. 944899-43-8) is a promising compound with significant potential in medicinal chemistry. Its unique structural features and versatile synthetic properties make it an ideal candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of disease biology and developing novel therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:944899-43-8)tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
A859390
清らかである:99%
はかる:250mg
価格 ($):426.0